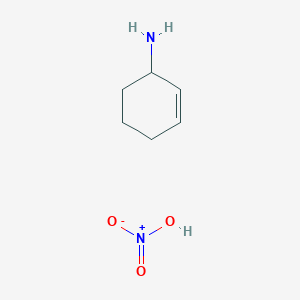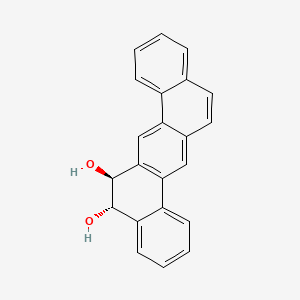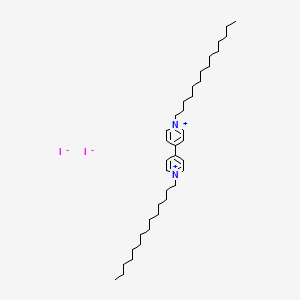
1,1'-Ditetradecyl-4,4'-bipyridin-1-ium diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Ditetradecyl-4,4’-bipyridin-1-ium diiodide is a chemical compound belonging to the bipyridinium family. These compounds are known for their electrochemical properties and are often used in various scientific and industrial applications. The bipyridinium core is a versatile building block in supramolecular chemistry, and the addition of long alkyl chains, such as tetradecyl groups, enhances its solubility and amphiphilic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Ditetradecyl-4,4’-bipyridin-1-ium diiodide typically involves the quaternization of 4,4’-bipyridine with tetradecyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps would also be optimized for large-scale production, possibly involving advanced separation techniques like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
1,1’-Ditetradecyl-4,4’-bipyridin-1-ium diiodide undergoes various chemical reactions, including:
Oxidation and Reduction: The bipyridinium core can undergo reversible one- and two-electron reductions, which are accompanied by significant changes in the UV-vis absorption spectra.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinium nitrogen atoms.
Common Reagents and Conditions
Oxidation and Reduction: Common reagents include reducing agents like sodium dithionite and oxidizing agents like potassium ferricyanide. These reactions are typically carried out in aqueous or organic solvents under controlled conditions.
Substitution Reactions: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Substitution: The products depend on the nucleophile used but generally involve the replacement of the iodide ions with the nucleophile.
科学研究应用
1,1’-Ditetradecyl-4,4’-bipyridin-1-ium diiodide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of supramolecular complexes and materials with electrochromic properties.
Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the development of electrochromic devices, sensors, and other electronic applications.
作用机制
The mechanism of action of 1,1’-Ditetradecyl-4,4’-bipyridin-1-ium diiodide involves its ability to undergo redox reactions. The bipyridinium core can accept and donate electrons, making it useful in various electrochemical applications. The long alkyl chains enhance its solubility and interaction with biological membranes, which is crucial for its potential use in drug delivery and antimicrobial applications.
相似化合物的比较
Similar Compounds
1,1’-Dioctadecyl-4,4’-bipyridinium dibromide: Similar structure but with octadecyl chains and bromide ions.
1,1’-Ditetradecyl-4,4’-bipyridinium dibromide: Similar structure but with bromide ions instead of iodide.
Uniqueness
1,1’-Ditetradecyl-4,4’-bipyridin-1-ium diiodide is unique due to its specific combination of tetradecyl chains and iodide ions. This combination provides distinct solubility, amphiphilic properties, and electrochemical behavior, making it suitable for specialized applications in supramolecular chemistry, drug delivery, and electrochromic devices.
属性
CAS 编号 |
102915-64-0 |
|---|---|
分子式 |
C38H66I2N2 |
分子量 |
804.8 g/mol |
IUPAC 名称 |
1-tetradecyl-4-(1-tetradecylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide |
InChI |
InChI=1S/C38H66N2.2HI/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-39-33-27-37(28-34-39)38-29-35-40(36-30-38)32-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h27-30,33-36H,3-26,31-32H2,1-2H3;2*1H/q+2;;/p-2 |
InChI 键 |
FYASZULUHNSTJV-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCCCCC.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


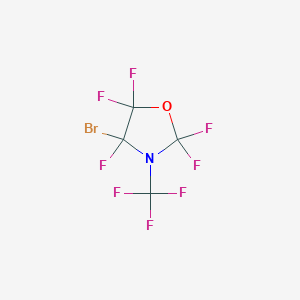
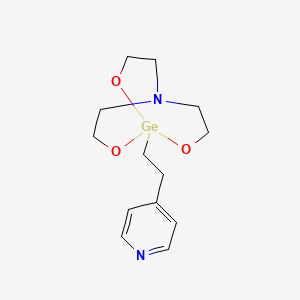
![1-[4-(Hexyloxy)phenyl]pentan-1-one](/img/structure/B14344260.png)
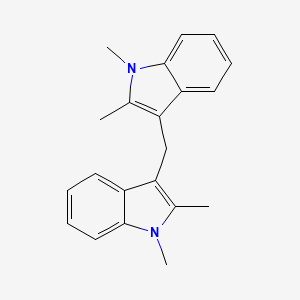
![Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane](/img/structure/B14344289.png)
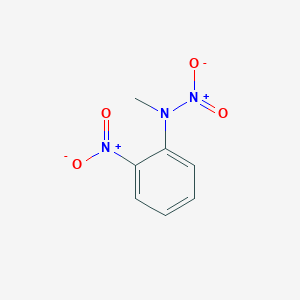
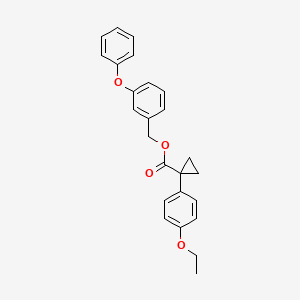
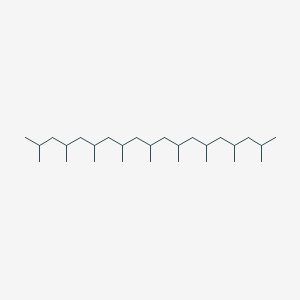
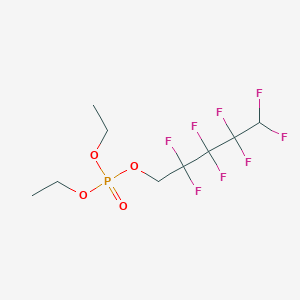
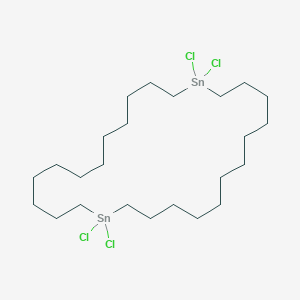
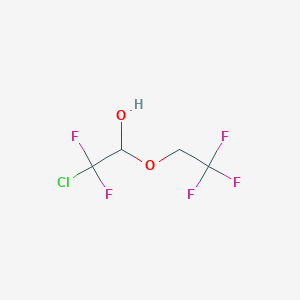
![2H-Pyran, 2-[4-(2-furanyl)butoxy]tetrahydro-](/img/structure/B14344321.png)
